molecular formula C21H19N3O2 B2646423 6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 439110-71-1

6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2646423
CAS No.: 439110-71-1
M. Wt: 345.402
InChI Key: QOVOXXLMVMBGET-UHFFFAOYSA-N
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Description

6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a pyrazolo[1,5-a]pyrimidine core, which is further substituted with a methyl group at the 2-position. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with appropriate hydrazine derivatives to form the pyrazole ring. This intermediate is then subjected to cyclization with suitable reagents to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with potentially enhanced properties .

Scientific Research Applications

6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-14-12-20-22-13-19(15-4-8-17(25-2)9-5-15)21(24(20)23-14)16-6-10-18(26-3)11-7-16/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVOXXLMVMBGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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